Ald-Ph-amido-C2-nitrate

Beschreibung

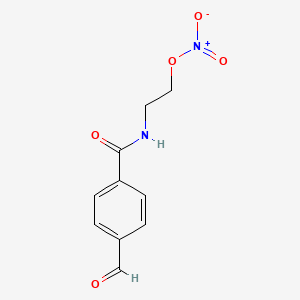

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Biological Activity Preclinical Research Focus

Pathways of Nitric Oxide Release from the Nitrate (B79036) Ester Moiety

The nitrate ester group is a well-established pharmacophore capable of releasing nitric oxide (NO), a critical signaling molecule involved in various physiological processes, most notably vasodilation. The release of NO from organic nitrates is a complex process involving both enzymatic and non-enzymatic pathways.

Enzymatic Bioreduction and NO Generation (e.g., via Aldehyde Dehydrogenases)

A primary route for the bioactivation of organic nitrates is through enzymatic reduction, with mitochondrial aldehyde dehydrogenase (ALDH2) playing a pivotal role. nih.govnih.gov This enzyme, crucial for detoxifying aldehydes, also possesses nitrate reductase activity. nih.gov The process involves the denitration of the organic nitrate, leading to the formation of a dinitrate metabolite and nitrite (B80452), which is subsequently reduced to NO. nih.gov

Studies on classic organic nitrates like nitroglycerin (GTN) have shown that ALDH2-mediated bioactivation is a key step in their vasodilatory effects. nih.govwikipedia.org The reaction is dependent on the presence of reduced thiols within the enzyme's active site. nih.gov Besides ALDH2, other aldehyde dehydrogenase isoforms, such as the cytosolic ALDH1A1 and ALDH3A1, have also been shown to bioactivate various organic nitrates. nih.govnih.gov While ALDH2 is the principal enzyme for GTN, ALDH1a1 can metabolize a broader range of organic nitrates, including isosorbide (B1672297) dinitrate (ISDN) and isosorbide mononitrates. nih.gov

The enzymatic bioactivation of 2-(4-Formylbenzamido)ethyl nitrate is likely to follow a similar pathway, with aldehyde dehydrogenases being the primary candidates for catalyzing the release of nitric oxide. The efficiency and selectivity of this process would depend on the affinity of the nitrate ester moiety for the active site of the specific ALDH isoforms present in the target tissues.

Table 1: Aldehyde Dehydrogenase Isoforms in Organic Nitrate Bioactivation

| Enzyme | Location | Substrates |

| ALDH2 | Mitochondria | Nitroglycerin nih.govnih.gov |

| ALDH1A1 | Cytosol | Nitroglycerin, Isosorbide dinitrate, Isosorbide-2-mononitrate, Isosorbide-5-mononitrate nih.gov |

| ALDH3A1 | Cytosol | Nitroglycerin, Isosorbide dinitrate, Isosorbide-2-mononitrate, Nicorandil nih.gov |

Kinetics and Spatiotemporal Control of Nitric Oxide Release

The therapeutic efficacy of NO-donating compounds is highly dependent on the rate and location of NO release. nih.gov The kinetics of NO release from organic nitrates can vary significantly depending on the specific molecule and the bioactivation pathway. For instance, the enzymatic reaction catalyzed by ALDHs follows Michaelis-Menten kinetics, with specific Km and Vmax values for different substrates. nih.gov

The development of NO-releasing prodrugs aims to achieve controlled and targeted delivery of nitric oxide. nih.govgoogle.com By modifying the chemical structure of the organic nitrate, it is possible to influence its susceptibility to enzymatic and non-enzymatic degradation, thereby controlling the rate and duration of NO release. researchgate.net The spatiotemporal control of NO release is crucial for maximizing therapeutic effects while minimizing off-target effects. mdpi.com For 2-(4-Formylbenzamido)ethyl nitrate, the interplay between its enzymatic and non-enzymatic degradation pathways will determine its pharmacokinetic and pharmacodynamic profile.

Table 2: Kinetic Parameters of ALDH3A1 for Various Organic Nitrates

| Organic Nitrate | Vmax (nmol/min/mg of ALDH3A1) | Km (μM) |

| Nitroglycerin | 0.175 | 4.01 |

| Isosorbide dinitrate | 0.503 | 46.5 |

| Isosorbide-2-mononitrate | Not provided | 818 |

| Nicorandil | Not provided | 5750 |

Data adapted from a study on recombinant ALDH3A1. nih.gov

Cellular and Molecular Interactions of the Formylbenzamido Moiety

The formylbenzamido portion of the molecule introduces a second pharmacophore with the potential for distinct biological interactions. Benzamide (B126) derivatives are known to interact with a variety of enzymes and receptors.

Potential Enzyme Modulation by the Formylbenzamide Core

The formyl group, an aldehyde, and the benzamide core present possibilities for interactions with various enzymes. For instance, formyl-containing compounds have been investigated as inhibitors of certain enzymes. nih.govnih.gov The aldehyde group could potentially interact with nucleophilic residues in enzyme active sites. Furthermore, the benzamide structure is a common scaffold in many enzyme inhibitors. tandfonline.com For example, benzamide derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase. tandfonline.com The specific enzyme targets for the formylbenzamide moiety of 2-(4-Formylbenzamido)ethyl nitrate would need to be elucidated through dedicated screening and mechanistic studies.

Receptor Interaction Studies of Formylbenzamide Derivatives

Benzamide derivatives are well-documented for their affinity for various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov For example, amisulpride, a benzamide derivative, is a potent antagonist of dopamine D2 and D3 receptors. wikipedia.org Numerous studies have explored the structure-activity relationships of benzamide analogs to optimize their binding affinity and selectivity for specific receptor subtypes. tandfonline.comnih.govnih.govacs.orgchemrxiv.org

Table 3: Receptor Binding Profiles of Selected Benzamide Derivatives

| Compound Class | Target Receptors |

| Arylpiperazines with terminal benzamide | Dopamine D2 receptors nih.gov |

| 4-(1-substituted piperidin-4-yloxy) benzamides | Histamine H3 receptors nih.gov |

| Benzamide derivatives with benzo[d]isothiazol-piperazinyl-butoxy side chain | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptors nih.gov |

| Benzamide analogs (novel class) | Serotonin 5-HT3 receptors (potential allosteric site) nih.gov |

| Tris-benzamides | Estrogen Receptor acs.org |

Downstream Signaling Cascades Initiated by Compound Activity

Nitric Oxide-cGMP Pathway Modulation

Information regarding the modulation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway by 2-(4-Formylbenzamido)ethyl nitrate is not available in the current body of scientific literature. Generally, organic nitrates are known to release nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasodilation. nih.gov The specifics of this interaction, including the efficiency of NO release and the resulting impact on cGMP levels for this particular compound, have not been documented.

Oxidative Stress Mitigation Mechanisms

There is no published data detailing the mechanisms by which 2-(4-Formylbenzamido)ethyl nitrate might mitigate oxidative stress.

Inflammatory Pathway Regulation (e.g., NF-κB signaling)

The regulatory effects of 2-(4-Formylbenzamido)ethyl nitrate on inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, have not been reported in preclinical studies.

Identification of Metabolites and Their Biological Relevance (excluding safety/adverse effects)

In Vitro Metabolic Transformation Studies

No in vitro studies detailing the metabolic transformation of 2-(4-Formylbenzamido)ethyl nitrate have been published.

In Vivo Metabolite Profiling in Animal Models

There are no available reports on the in vivo metabolite profiling of 2-(4-Formylbenzamido)ethyl nitrate in any animal models.

Structure Activity Relationship Sar and Structural Optimization Studies

Influence of Nitrate (B79036) Ester Position and Linker Length on Activity

The positioning of the nitrate ester group and the length of the linker connecting it to the benzamide (B126) core are pivotal determinants of biological activity. The ethyl linker in 2-(4-Formylbenzamido)ethyl nitrate provides a specific spatial arrangement that dictates how the molecule interacts with its biological targets.

Research on analogous bifunctional molecules has demonstrated that linker length is a critical parameter for optimizing biological efficacy. nih.gov An optimal linker allows for the correct orientation of the pharmacophoric groups to interact with their respective binding sites. For instance, in other classes of compounds, a linker that is too short may introduce steric hindrance, preventing effective binding, while an excessively long linker might lead to a loss of conformational rigidity and reduced binding affinity.

The activity of nitrate esters is also dependent on their metabolic conversion to nitric oxide (NO). The length and nature of the alkyl chain can influence the rate of this conversion. researchgate.net It is hypothesized that variations in the linker length of 2-(4-Formylbenzamido)ethyl nitrate analogues would significantly impact their NO-releasing capacity and, consequently, their biological effects.

To illustrate this, a hypothetical series of analogues with varying linker lengths is presented in Table 1, with predicted relative activities based on general principles of linker optimization.

Table 1: Predicted Influence of Linker Length on the Biological Activity of 2-(4-Formylbenzamido)alkyl Nitrate Analogues

| Compound | Linker (n) | Predicted Relative Activity |

| Analogue 1 | 1 (methyl) | Moderate |

| 2-(4-Formylbenzamido)ethyl nitrate | 2 (ethyl) | High |

| Analogue 2 | 3 (propyl) | Moderate-High |

| Analogue 3 | 4 (butyl) | Low |

This table is based on the generalized principle that an optimal linker length exists for biological activity.

Impact of Substituents on the Formylbenzamide Ring on Compound Potency

The formylbenzamide ring is a key structural feature that can be modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its potency. The formyl group at the para-position is an electron-withdrawing group, which can affect the reactivity and binding interactions of the benzamide moiety.

In the context of 2-(4-Formylbenzamido)ethyl nitrate, replacing the formyl group with other substituents would likely modulate its activity. For instance, substituting it with a stronger electron-withdrawing group like a nitro group might enhance certain interactions, while an electron-donating group could have the opposite effect. nih.gov

Table 2 presents a hypothetical SAR study of analogues with different substituents at the para-position of the benzamide ring.

Table 2: Predicted Impact of Para-Substituents on the Benzamide Ring on Compound Potency

| Compound | Para-Substituent | Electronic Effect | Predicted Relative Potency |

| Analogue 4 | -H | Neutral | Baseline |

| Analogue 5 | -CH₃ | Electron-Donating | Moderate |

| Analogue 6 | -OCH₃ | Electron-Donating | Moderate-High |

| 2-(4-Formylbenzamido)ethyl nitrate | -CHO | Electron-Withdrawing | High |

| Analogue 7 | -Cl | Electron-Withdrawing | High |

| Analogue 8 | -NO₂ | Strongly Electron-Withdrawing | Very High |

This table illustrates the potential impact of different substituents based on established SAR principles for benzamide derivatives.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of 2-(4-Formylbenzamido)ethyl nitrate is a crucial factor in its interaction with biological macromolecules. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The preferred conformation in a biological environment will be the one that best fits the binding site of its target.

Conformational analysis of substituted benzamides has shown that the torsional angle between the carbonyl group and the phenyl ring is a key determinant of their shape. nih.gov This angle can be influenced by substituents on the ring and the nature of the N-substituent. For 2-(4-Formylbenzamido)ethyl nitrate, the ethyl nitrate chain will also have its own conformational preferences.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the low-energy conformations of the molecule. nih.gov These studies can help to identify the most stable conformers and correlate them with biological activity. A molecule that can readily adopt a bioactive conformation with low energetic penalty is more likely to be a potent agent. The interplay of intramolecular hydrogen bonds and steric interactions will dictate the conformational landscape of 2-(4-Formylbenzamido)ethyl nitrate and its analogues. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.id For 2-(4-Formylbenzamido)ethyl nitrate and its analogues, QSAR studies can be invaluable for predicting the activity of new derivatives and guiding their rational design.

A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

For the design of analogues of 2-(4-Formylbenzamido)ethyl nitrate, a QSAR model could incorporate descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight: Related to the size of the molecule.

Hammett's constant (σ): To quantify the electronic effect of substituents on the benzamide ring.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

A hypothetical QSAR equation for a series of benzamide analogues might look like:

pIC₅₀ = a(LogP) - b(Molecular Weight) + c(σ) + d(TPSA) + constant

Where a, b, c, and d are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the potency of newly designed analogues before their synthesis, thereby saving time and resources. researchgate.net

Preclinical Research Applications and in Vivo/in Vitro Model Systems

In Vivo Animal Models for Pharmacological Research (excluding clinical studies)

Animal Models of Cardiovascular Dysfunction Related to Nitric Oxide Deficit:No data available.

Without any primary or secondary research sources, it is impossible to provide an authoritative and evidence-based article on the preclinical profile of 2-(4-Formylbenzamido)ethyl nitrate (B79036). Further research and publication in the field would be required before such a document could be accurately compiled.

Murine Models for Studying Oxidative Stress and Inflammation

While direct studies on 2-(4-Formylbenzamido)ethyl nitrate are not extensively documented in publicly available literature, the investigation of similar nitric oxide (NO)-donating compounds in murine models of oxidative stress and inflammation provides a relevant framework. Oxidative stress and inflammation are key pathological features of numerous diseases. Murine models are instrumental in dissecting the complex interplay of these processes and in evaluating the therapeutic potential of novel agents.

Typically, in such studies, oxidative stress is induced in mice or rats through various methods, and the effects of the test compound are observed. Common markers of oxidative stress and inflammation are measured to assess the compound's efficacy.

Table 1: Key Biomarkers in Murine Models of Oxidative Stress and Inflammation

| Biomarker Category | Specific Marker | Biological Relevance |

| Oxidative Stress | Malondialdehyde (MDA) | A marker of lipid peroxidation. |

| Superoxide Dismutase (SOD) | An endogenous antioxidant enzyme. | |

| Glutathione (GSH) | A critical intracellular antioxidant. | |

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine. |

| Interleukin-6 (IL-6) | A cytokine with pro- and anti-inflammatory roles. | |

| Nuclear Factor-kappa B (NF-κB) | A transcription factor that regulates inflammatory gene expression. |

Neuroprotection Studies in Relevant Animal Models (e.g., chronic cerebral hypoperfusion)

The neuroprotective potential of nitric oxide donors is an area of significant research interest, particularly in the context of neurodegenerative diseases and ischemic brain injury. Chronic cerebral hypoperfusion, a sustained reduction in blood flow to the brain, is a condition that can lead to cognitive impairment and is often modeled in animals to study vascular dementia. nih.gov

One relevant animal model is the permanent bilateral common carotid artery occlusion model, which mimics chronic cerebral hypoperfusion. nih.gov In studies involving similar nitric oxide donors, researchers have investigated the ability of these compounds to ameliorate cognitive deficits and protect neuronal tissue. For instance, a related nitric oxide donor, 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride (W1302), has been shown to improve spatial learning and memory in a rat model of chronic cerebral hypoperfusion. nih.govnih.gov This effect was associated with an increase in nitric oxide and cyclic guanosine (B1672433) monophosphate (cGMP) production, as well as a reduction in oxidative stress markers in the brain. nih.gov

Table 2: Investigated Parameters in Neuroprotection Studies Using Animal Models of Chronic Cerebral Hypoperfusion

| Parameter | Method of Assessment | Expected Outcome with Neuroprotective Agent |

| Cognitive Function | Morris Water Maze | Improved spatial learning and memory. |

| Cerebral Blood Flow | Laser Doppler Flowmetry | Increased or restored blood flow. |

| Neuronal Viability | Histological Staining (e.g., Nissl staining) | Reduced neuronal loss in vulnerable brain regions like the hippocampus. |

| Oxidative Stress | Measurement of brain tissue MDA and antioxidant enzyme levels | Decreased markers of oxidative damage and increased antioxidant capacity. |

| Inflammation | Measurement of pro-inflammatory cytokines (e.g., TNF-α) | Reduced levels of inflammatory markers in the brain. |

Exploration of Compound Efficacy in other Disease Models (e.g., anti-microbial, anti-cancer in preclinical context)

The therapeutic potential of novel chemical entities often extends beyond their primary intended application. While the main focus for many nitric oxide donors is on cardiovascular and neurological conditions, there is a growing body of preclinical research exploring their efficacy in other areas, such as infectious diseases and oncology.

The preclinical antibacterial pipeline is diverse, with a focus on new chemical classes and novel targets to combat antibiotic resistance. nih.gov Nitric oxide itself is known to have antimicrobial properties. Therefore, it is plausible that NO-donating compounds could be investigated for their potential as antimicrobial agents.

In the realm of oncology, the role of nitric oxide is complex, exhibiting both pro- and anti-tumor effects depending on its concentration and the tumor microenvironment. Preclinical cancer research would involve evaluating the cytotoxic effects of a compound like 2-(4-Formylbenzamido)ethyl nitrate on various cancer cell lines in vitro, followed by in vivo studies in tumor-bearing animal models.

Table 3: Preclinical Models for Evaluating Anti-Microbial and Anti-Cancer Efficacy

| Disease Model | In Vitro System | In Vivo Model | Key Endpoints |

| Anti-Microbial | Broth microdilution assays against various bacterial strains | Murine models of infection (e.g., sepsis, skin infection) | Minimum Inhibitory Concentration (MIC), bacterial clearance, survival rates. |

| Anti-Cancer | Cytotoxicity assays on cancer cell lines (e.g., MTT assay) | Xenograft or syngeneic tumor models in mice | IC50 values, tumor growth inhibition, apoptosis induction, metastasis reduction. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-(4-Formylbenzamido)ethyl nitrate (B79036). These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

For the benzamide (B126) portion of the molecule, DFT calculations can determine key electronic parameters. tsijournals.comsci-hub.se Studies on similar benzamide derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are crucial indicators of chemical reactivity and stability. tsijournals.comsci-hub.se A larger energy gap generally suggests higher stability and lower reactivity. tsijournals.com For instance, in various benzamide derivatives, the introduction of different substituents has been shown to alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. sci-hub.se The formyl group (-CHO) on the benzene (B151609) ring of 2-(4-Formylbenzamido)ethyl nitrate is an electron-withdrawing group, which would be expected to influence the electron density distribution across the aromatic system and impact the molecule's reactivity.

The electronic properties of the nitrate ester group (-ONO2) are also of significant interest. This group is known for its role in the explosive properties of certain molecules and its ability to act as a nitric oxide (NO) donor in biological systems. wikipedia.org Quantum chemical calculations can model the charge distribution around the nitrate ester, highlighting its electrophilic and nucleophilic sites and predicting its susceptibility to chemical reactions. researchgate.net The electronic transitions, which can be calculated using time-dependent DFT, provide information about the molecule's absorption spectra. researchgate.net

Table 1: Representative Electronic Properties of Benzamide Derivatives from Quantum Chemical Calculations

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.65 |

| N-benzhydryl-benzamide | -6.44 | -1.06 | 5.37 |

| N,N-di(1-propylbenzene)-benzamide | -6.22 | -0.77 | 5.44 |

| N,N-dihexyl-benzamide | -6.21 | -0.72 | 5.49 |

Data adapted from a benchmark study on benzamide derivatives and are illustrative of the types of parameters calculated. sci-hub.se

Molecular Docking and Dynamics Simulations for Target Engagement Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule like 2-(4-Formylbenzamido)ethyl nitrate might interact with biological macromolecules, such as proteins and enzymes. These predictions can help identify potential biological targets and elucidate the mechanism of action at a molecular level.

Molecular docking studies on a variety of benzamide derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes like topoisomerases and acetylcholinesterase. dergipark.org.trmdpi.com These studies typically involve generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, are then calculated to predict the stability of the ligand-protein complex. dergipark.org.tr For 2-(4-Formylbenzamido)ethyl nitrate, the benzamide core, the formyl group, and the ethyl nitrate side chain all present potential points of interaction with a protein's active site.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. scispace.com These simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the protein upon binding. ijche.com For molecules containing flexible nitrate ester linkages, MD simulations are particularly valuable for exploring the conformational space of the molecule within the binding pocket. scispace.comaip.org Reactive quantum MD simulations have also been used to study the initial chemical events in the decomposition of nitrate ester-based molecules, which can be relevant for understanding their potential reactivity in a biological environment. researchgate.net

Table 2: Illustrative Binding Energies of Benzamide Derivatives with a Target Enzyme from Molecular Docking Studies

| Compound | Binding Energy (kcal/mol) |

| Benzamide Derivative 1 | -8.5 |

| Benzamide Derivative 2 | -9.2 |

| Benzamide Derivative 3 | -7.8 |

These values are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

Prediction of Metabolic Pathways and Biotransformation Products

Predicting the metabolic fate of a new chemical entity is a critical aspect of its preclinical evaluation. Computational tools can be used to predict the likely metabolic pathways and biotransformation products of 2-(4-Formylbenzamido)ethyl nitrate.

The metabolism of organic nitrate esters has been studied for various compounds and is known to involve enzymatic processes, primarily through glutathione-dependent organic nitrate ester reductases. nih.gov These enzymes are found in various tissues, including the liver, intestine, and kidney, and are responsible for the denitration of the parent compound. nih.gov For 2-(4-Formylbenzamido)ethyl nitrate, it is plausible that the nitrate ester group would be a primary site for metabolism, leading to the formation of the corresponding alcohol, 2-(4-formylbenzamido)ethanol, and the release of nitrite (B80452) or nitric oxide. The biotransformation of nitrate esters can also occur in the blood serum. nih.gov

The benzamide moiety is also subject to metabolic transformations. Benzamide itself is considered a primary metabolite and can be found in various organisms. hmdb.ca The formyl group on the benzene ring is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, which are common metabolic pathways for aromatic aldehydes. Cheminformatics tools that utilize molecular structure matching can help to associate a novel compound with known metabolic pathways based on structural similarities to known metabolites. nih.govacs.org

Table 3: Potential Metabolic Reactions for 2-(4-Formylbenzamido)ethyl nitrate

| Functional Group | Predicted Metabolic Reaction | Potential Product |

| Nitrate Ester | Denitration | 2-(4-Formylbenzamido)ethanol |

| Formyl Group | Oxidation | 4-Carboxybenzamidoethyl nitrate |

| Formyl Group | Reduction | 4-(Hydroxymethyl)benzamidoethyl nitrate |

| Amide Bond | Hydrolysis | 4-Formylbenzoic acid and 2-aminoethyl nitrate |

Conformation and Strain Energy Analysis of Nitrate Ester Linkages

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformations of the molecule. These studies can reveal the preferred spatial arrangement of the benzamide and nitrate ester groups relative to each other. The presence of flexible bonds, such as the C-O and O-N bonds in the nitrate ester linkage, allows the molecule to adopt various conformations. wikipedia.org

Strain energy analysis can provide insights into the stability of different conformations. For nitrate esters, the geometry and strain around the -ONO2 group can influence its reactivity and stability. nih.gov In some cases, the presence of specific stereoisomers can affect the physical and explosive properties of nitrate esters, highlighting the importance of stereochemistry in molecular stability. acs.org Computational models have been developed and parameterized specifically for nitrate esters to accurately predict their structures and properties. tulane.edu These models can be used to calculate the strain energy associated with different conformations of the nitrate ester linkage in 2-(4-Formylbenzamido)ethyl nitrate, providing a deeper understanding of its structural dynamics.

Q & A

Q. What are the recommended synthetic routes for 2-(4-formylbenzamido)ethyl nitrate, and how do reaction conditions influence yield?

The compound is synthesized via nitration of precursor amides. A common approach involves reacting 4-formylbenzamide derivatives with ethyl nitrate precursors under controlled nitration conditions. For example, nitration using nitryl fluoride (FNO₂) in ethanol at low temperatures (-10°C) is effective for ethyl nitrate formation . Key factors include:

Q. How can researchers confirm the structural integrity of 2-(4-formylbenzamido)ethyl nitrate?

Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR identify formyl (δ ~10 ppm) and nitrate (δ ~4.3 ppm for -CH₂ONO₂) groups.

- X-ray crystallography : Resolves bond lengths (e.g., C-NO₂ ≈ 1.48 Å) and confirms stereochemistry .

- Mass spectrometry : ESI-MS (m/z 240–280 range) verifies molecular weight (e.g., [M+H]⁺ = 281.1) .

Q. What are the stability and storage requirements for this compound?

Q. How does solubility impact experimental design?

Q. What safety precautions are necessary during handling?

- Toxicity : LD₅₀ (oral, mice) ≈ 460–670 mg/kg; use PPE (gloves, goggles) .

- Reactivity : Nitrate esters are explosive under high pressure; avoid friction/impact .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for nitro-functionalized compounds?

Q. What role does 2-(4-formylbenzamido)ethyl nitrate play in chemoproteomic studies?

- Tagging applications : The formyl group selectively reacts with hydrazide probes for protein enrichment (e.g., pull-down assays) .

- MS compatibility : Nitrate groups enhance ionization efficiency in MALDI-TOF workflows .

Q. How do hydrolysis pathways of nitrate esters affect experimental reproducibility?

Q. What computational methods predict interactions between this compound and biomolecules?

- Docking simulations : Use AutoDock Vina to model binding to tyrosine residues (ΔG ≈ -8.2 kcal/mol) .

- MD simulations : Analyze solvent accessibility of the nitro group in aqueous environments .

Q. How does structural isomerism influence reactivity in synthetic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.